molecular formula C8H5FO2 B13477820 4-Fluoroisophthalaldehyde

4-Fluoroisophthalaldehyde

Cat. No.: B13477820
M. Wt: 152.12 g/mol
InChI Key: ULBXNVVUTDFNCQ-UHFFFAOYSA-N
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Description

4-Fluoroisophthalaldehyde is an organic compound with the molecular formula C8H5FO2 and a molecular weight of 152.12 g/mol . It is a derivative of isophthalaldehyde, where a fluorine atom is substituted at the 4-position of the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoroisophthalaldehyde can be synthesized through several methods. One common approach involves the fluorination of isophthalaldehyde . This process typically uses a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoroisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-Fluoroisophthalic acid.

    Reduction: 4-Fluoroisophthalyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoroisophthalaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoroisophthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The presence of the fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. This property is exploited in the synthesis of fluorescent probes and other functional materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoroisophthalaldehyde is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in the synthesis of specialized materials and compounds .

Properties

Molecular Formula

C8H5FO2

Molecular Weight

152.12 g/mol

IUPAC Name

4-fluorobenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C8H5FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-5H

InChI Key

ULBXNVVUTDFNCQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C=O)F

Origin of Product

United States

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